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molecular formula C12H16ClNO B3109018 3-(chloromethyl)-N,N-diethylbenzamide CAS No. 169816-40-4

3-(chloromethyl)-N,N-diethylbenzamide

Cat. No. B3109018
M. Wt: 225.71 g/mol
InChI Key: RFRXWUPSZPRUFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05438064

Procedure details

A sohtion of 3-(chloromethyl)benzoyl chloride (50 g, 264 mmol) in 200 ml of tetrahydrofuran was poured into a solution of diethylamine (607 mmol, 44.4 g, 63.1 ml) in 450 ml of rapidly stirring water. After 10 m, the mixture was extracted with 100 ml of ether and the extract was dried over MgSO4 and concentrated under recuced pressure affording 53.23 g (236 mmol, 89% yield) of the product as a clear oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
63.1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](Cl)=[O:7].[CH2:12]([NH:14][CH2:15][CH3:16])[CH3:13].O>O1CCCC1>[Cl:1][CH2:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([N:14]([CH2:15][CH3:16])[CH2:12][CH3:13])=[O:7]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClCC=1C=C(C(=O)Cl)C=CC1
Name
Quantity
63.1 mL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After 10 m, the mixture was extracted with 100 ml of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under recuced pressure

Outcomes

Product
Name
Type
product
Smiles
ClCC=1C=C(C(=O)N(CC)CC)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 236 mmol
AMOUNT: MASS 53.23 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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